molecular formula C19H28O3 B12795033 (17|A)-9,17-dihydroxyandrost-4-en-3-one CAS No. 18841-73-1

(17|A)-9,17-dihydroxyandrost-4-en-3-one

Cat. No.: B12795033
CAS No.: 18841-73-1
M. Wt: 304.4 g/mol
InChI Key: UKICFXLKLKVHMC-KOUJMVCDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(17|A)-9,17-dihydroxyandrost-4-en-3-one is a steroidal compound that belongs to the class of androstane derivatives. This compound is characterized by the presence of hydroxyl groups at the 9th and 17th positions and a ketone group at the 3rd position on the androstane skeleton. It is known for its significant biological activities and is often studied for its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (17|A)-9,17-dihydroxyandrost-4-en-3-one typically involves multiple steps starting from simpler steroidal precursors. One common method includes the hydroxylation of androst-4-en-3-one at the 9th and 17th positions. This can be achieved using reagents such as osmium tetroxide (OsO4) followed by hydrogen peroxide (H2O2) to introduce the hydroxyl groups. The reaction conditions often require controlled temperatures and pH to ensure selective hydroxylation.

Industrial Production Methods

In industrial settings, the production of this compound may involve biotechnological approaches using microbial fermentation. Specific strains of microorganisms, such as certain species of fungi or bacteria, can be engineered to produce the compound through biotransformation of precursor steroids. This method is advantageous due to its efficiency and eco-friendliness compared to traditional chemical synthesis.

Chemical Reactions Analysis

Types of Reactions

(17|A)-9,17-dihydroxyandrost-4-en-3-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.

    Reduction: The ketone group at the 3rd position can be reduced to a hydroxyl group.

    Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products

The major products formed from these reactions include various oxidized or reduced derivatives of this compound, which can have different biological activities and applications.

Scientific Research Applications

(17|A)-9,17-dihydroxyandrost-4-en-3-one has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor for the synthesis of other steroidal compounds.

    Biology: The compound is studied for its role in cellular processes and its effects on various biological pathways.

    Medicine: It has potential therapeutic applications in the treatment of hormonal disorders and certain cancers.

    Industry: The compound is used in the production of pharmaceuticals and as a research tool in drug development.

Mechanism of Action

The mechanism of action of (17|A)-9,17-dihydroxyandrost-4-en-3-one involves its interaction with specific molecular targets, such as steroid hormone receptors. By binding to these receptors, the compound can modulate gene expression and influence various physiological processes. The pathways involved include the regulation of cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    Androst-4-en-3-one: Lacks the hydroxyl groups at the 9th and 17th positions.

    9-hydroxyandrost-4-en-3-one: Has a hydroxyl group only at the 9th position.

    17-hydroxyandrost-4-en-3-one: Has a hydroxyl group only at the 17th position.

Uniqueness

(17|A)-9,17-dihydroxyandrost-4-en-3-one is unique due to the presence of hydroxyl groups at both the 9th and 17th positions, which significantly influences its biological activity and potential therapeutic applications. This dual hydroxylation pattern distinguishes it from other similar compounds and contributes to its specific interactions with molecular targets.

Properties

CAS No.

18841-73-1

Molecular Formula

C19H28O3

Molecular Weight

304.4 g/mol

IUPAC Name

(8S,9R,10S,13S,14S,17S)-9,17-dihydroxy-10,13-dimethyl-2,6,7,8,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C19H28O3/c1-17-9-10-19(22)15(14(17)5-6-16(17)21)4-3-12-11-13(20)7-8-18(12,19)2/h11,14-16,21-22H,3-10H2,1-2H3/t14-,15-,16-,17-,18-,19+/m0/s1

InChI Key

UKICFXLKLKVHMC-KOUJMVCDSA-N

Isomeric SMILES

C[C@]12CC[C@]3([C@H]([C@@H]1CC[C@@H]2O)CCC4=CC(=O)CC[C@@]43C)O

Canonical SMILES

CC12CCC3(C(C1CCC2O)CCC4=CC(=O)CCC43C)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.